molecular formula C22H18N2O2 B5779018 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No.: B5779018
M. Wt: 342.4 g/mol
InChI Key: NDADPVBCLXUPGM-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 3-methylbenzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted benzoxazoles.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzoxazole ring can intercalate with DNA, affecting gene expression and cellular processes. The phenylacetamide group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
  • N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-chloroacetamide

Uniqueness

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetamide group differentiates it from other benzoxazole derivatives, potentially enhancing its pharmacological profile and material properties.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-15-6-5-9-17(12-15)22-24-19-14-18(10-11-20(19)26-22)23-21(25)13-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDADPVBCLXUPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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